molecular formula C12H17NO B13586858 (S)-1-(2-(Pyrrolidin-1-yl)phenyl)ethan-1-ol

(S)-1-(2-(Pyrrolidin-1-yl)phenyl)ethan-1-ol

Cat. No.: B13586858
M. Wt: 191.27 g/mol
InChI Key: AEZJRQBMPLDLMX-JTQLQIEISA-N
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Description

(S)-1-(2-(Pyrrolidin-1-yl)phenyl)ethan-1-ol is a chiral compound with a pyrrolidine ring attached to a phenyl group, which is further connected to an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-(Pyrrolidin-1-yl)phenyl)ethan-1-ol typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.

    Attachment to the Phenyl Group: The pyrrolidine ring is then attached to a phenyl group through a nucleophilic substitution reaction, often using a halogenated phenyl compound as the starting material.

    Introduction of the Ethan-1-ol Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-(Pyrrolidin-1-yl)phenyl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The ethan-1-ol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane or amine derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents such as nitric acid, halogens, or sulfuric acid, along with appropriate catalysts.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alkanes, amines.

    Substitution: Nitro, halogenated, or sulfonated derivatives of the phenyl group.

Scientific Research Applications

(S)-1-(2-(Pyrrolidin-1-yl)phenyl)ethan-1-ol has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.

    Biological Studies: It is used in the study of enzyme mechanisms and receptor-ligand interactions, particularly in the context of neurotransmitter systems.

    Industrial Applications: The compound is employed in the production of specialty chemicals and materials, including agrochemicals and performance polymers.

Mechanism of Action

The mechanism of action of (S)-1-(2-(Pyrrolidin-1-yl)phenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and phenyl group contribute to its binding affinity and specificity, while the ethan-1-ol moiety may participate in hydrogen bonding and other interactions. The compound may modulate the activity of neurotransmitter systems, particularly those involving acetylcholine and dopamine.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(2-(Pyrrolidin-1-yl)phenyl)ethan-1-ol: The enantiomer of the compound, with similar chemical properties but potentially different biological activity.

    1-(2-(Pyrrolidin-1-yl)phenyl)ethan-1-one: A ketone derivative with different reactivity and applications.

    1-(2-(Pyrrolidin-1-yl)phenyl)ethan-1-amine: An amine derivative with distinct chemical and biological properties.

Uniqueness

(S)-1-(2-(Pyrrolidin-1-yl)phenyl)ethan-1-ol is unique due to its chiral nature, which can result in enantioselective interactions with biological targets. Its combination of a pyrrolidine ring, phenyl group, and ethan-1-ol moiety provides a versatile scaffold for the development of novel compounds with diverse applications.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

(1S)-1-(2-pyrrolidin-1-ylphenyl)ethanol

InChI

InChI=1S/C12H17NO/c1-10(14)11-6-2-3-7-12(11)13-8-4-5-9-13/h2-3,6-7,10,14H,4-5,8-9H2,1H3/t10-/m0/s1

InChI Key

AEZJRQBMPLDLMX-JTQLQIEISA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1N2CCCC2)O

Canonical SMILES

CC(C1=CC=CC=C1N2CCCC2)O

Origin of Product

United States

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